molecular formula C9H24O5 B7801731 Butan-1-ol;ethane-1,2-diol;propane-1,2-diol CAS No. 68551-14-4

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

Cat. No.: B7801731
CAS No.: 68551-14-4
M. Wt: 212.28 g/mol
InChI Key: QMNOIORHZMRPLS-UHFFFAOYSA-N
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Description

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol is a block copolymer that consists of a hydrophilic poly(ethylene glycol) segment and a hydrophobic poly(propylene glycol) segment. This compound is known for its amphiphilic nature, which allows it to act as a surfactant, solubilizing hydrophobic substances and stabilizing emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of poly(ethylene glycol-ran-propylene glycol) monobutyl ether typically involves the polymerization of ethylene oxide and propylene oxide in the presence of a butanol initiator. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures, often between 100°C and 150°C.

    Catalyst: A basic catalyst such as potassium hydroxide is commonly used to facilitate the polymerization process.

    Pressure: The reaction is conducted under pressure to maintain the gaseous monomers in a liquid state.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous reactors that allow for precise control over reaction conditions. The process involves:

    Feedstock Preparation: Ethylene oxide, propylene oxide, and butanol are purified and fed into the reactor.

    Polymerization: The monomers are polymerized in the presence of a catalyst under controlled temperature and pressure.

    Purification: The resulting polymer is purified to remove any unreacted monomers and catalyst residues.

Chemical Reactions Analysis

Types of Reactions: Butan-1-ol;ethane-1,2-diol;propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form peroxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the ether groups into alcohols.

    Substitution: The ether groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products:

    Oxidation: Formation of peroxides or alcohols.

    Reduction: Conversion to alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of poly(ethylene glycol-ran-propylene glycol) monobutyl ether relies on its ability to self-assemble into micelles in aqueous solutions. When added to a system, the hydrophobic poly(propylene glycol) segments aggregate together, forming a core, while the hydrophilic poly(ethylene glycol) segments create a protective shell around the core. This self-assembly process enables the compound to solubilize hydrophobic substances and stabilize emulsions .

Comparison with Similar Compounds

  • Poly(propylene glycol) monobutyl ether
  • Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)
  • Poly(propylene glycol)-block-poly(ethylene glycol)-block-poly(propylene glycol)

Comparison: Butan-1-ol;ethane-1,2-diol;propane-1,2-diol is unique due to its random copolymer structure, which provides a balance of hydrophilic and hydrophobic properties. In contrast, block copolymers like poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) have distinct segments of each polymer, leading to different self-assembly and solubilization behaviors .

Properties

IUPAC Name

butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOIORHZMRPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CC(CO)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear blue liquid; [BORIDE MSDS]
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Record name Oxirane, methyl, polymer and oxirane, butyl ether
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CAS No.

9038-95-3, 68551-14-4
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C11-15-secondary, ethoxylated propoxylated
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Record name Alcohols, C11-15-secondary, ethoxylated propoxylated
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Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 2
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 3
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 4
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 5
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 6
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

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